

# Spectral Data Analysis of 6,8-Difluoro-2-tetralone: A Technical Guide

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## Compound of Interest

Compound Name: 6,8-Difluoro-2-tetralone

Cat. No.: B1350972

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This technical guide provides a detailed overview of the expected spectral data for **6,8-Difluoro-2-tetralone** (CAS No. 843644-23-5), a fluorinated aromatic ketone of interest in medicinal chemistry and drug development. Due to the limited availability of public experimental spectra for this specific compound, this document presents predicted spectral data based on its chemical structure and established principles of NMR, IR, and Mass Spectrometry. It also includes detailed, generalized experimental protocols for acquiring such data for a solid aromatic ketone.

## Chemical Structure and Properties

IUPAC Name: 6,8-difluoro-3,4-dihydro-1H-naphthalen-2-one[1] Molecular Formula:

$C_{10}H_8F_2O$ [1] Molecular Weight: 182.17 g/mol [1] Monoisotopic Mass: 182.05432120 Da[1]

## Predicted Spectral Data

The following tables summarize the predicted spectral data for **6,8-Difluoro-2-tetralone**. These predictions are based on the analysis of its molecular structure and comparison with spectral data of analogous compounds.

## Table 1: Predicted $^1H$ NMR Spectral Data

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~ 7.0 - 7.2	m	1H	Ar-H
~ 6.8 - 7.0	m	1H	Ar-H
~ 3.6	s	2H	-C(=O)-CH <sub>2</sub> -Ar
~ 3.1	t	2H	-CH <sub>2</sub> -CH <sub>2</sub> -C(=O)-
~ 2.6	t	2H	-CH <sub>2</sub> -CH <sub>2</sub> -C(=O)-

**Table 2: Predicted  $^{13}\text{C}$  NMR Spectral Data**

Chemical Shift ( $\delta$ , ppm)	Assignment
~ 205	C=O
~ 160 (dd)	C-F
~ 158 (dd)	C-F
~ 135 (d)	Ar-C
~ 120 (dd)	Ar-C
~ 115 (d)	Ar-C
~ 110 (d)	Ar-C
~ 45	-CH <sub>2</sub> -C(=O)
~ 35	-CH <sub>2</sub> -CH <sub>2</sub> -Ar
~ 28	-CH <sub>2</sub> -CH <sub>2</sub> -C(=O)-

**Table 3: Predicted  $^{19}\text{F}$  NMR Spectral Data**

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Assignment
-110 to -120	m	Ar-F
-115 to -125	m	Ar-F

## Table 4: Predicted IR Spectral Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~ 3100-3000	Medium	Aromatic C-H stretch
~ 2950-2850	Medium	Aliphatic C-H stretch
~ 1715	Strong	C=O (ketone) stretch
~ 1600, 1480	Medium-Strong	Aromatic C=C stretch
~ 1250-1100	Strong	C-F stretch

## Table 5: Predicted Mass Spectrometry Data

m/z	Interpretation
182	[M] <sup>+</sup> (Molecular ion)
154	[M - CO] <sup>+</sup>
126	[M - CO - C <sub>2</sub> H <sub>4</sub> ] <sup>+</sup>

## Experimental Protocols

The following are detailed, generalized methodologies for the key experiments required to obtain the spectral data for a solid aromatic ketone like **6,8-Difluoro-2-tetralone**.

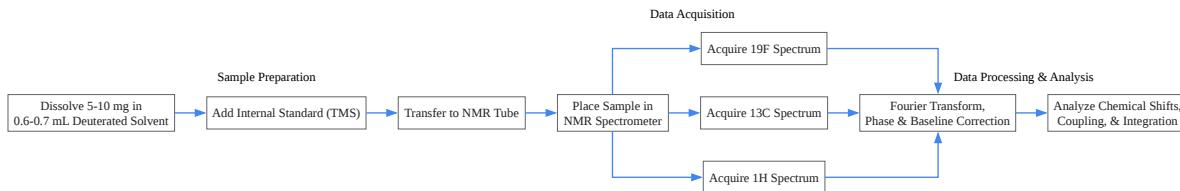
## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen and fluorine framework of the molecule.

Methodology:

- Sample Preparation: Dissolve approximately 5-10 mg of **6,8-Difluoro-2-tetralone** in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, Acetone-d<sub>6</sub>, or DMSO-d<sub>6</sub>) in a clean, dry NMR tube.[2][3] The choice of solvent is critical to avoid obscuring the analyte signals.[4] Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0 ppm).[2][3]
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

- $^1\text{H}$  NMR Acquisition:
  - Acquire a one-dimensional proton spectrum.
  - Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
  - Process the data with Fourier transformation, phase correction, and baseline correction.
  - Integrate the signals to determine the relative number of protons.
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire a proton-decoupled  $^{13}\text{C}$  spectrum to obtain singlets for each unique carbon.
  - A larger number of scans will be required due to the low natural abundance of  $^{13}\text{C}$ .
  - Typical parameters include a 45-degree pulse angle and a relaxation delay of 2-5 seconds.
- $^{19}\text{F}$  NMR Acquisition:
  - Acquire a one-dimensional fluorine spectrum.
  - No special solvent is required as long as it does not contain fluorine.
  - Chemical shifts are typically referenced to an external standard like  $\text{CFCl}_3$ .



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Caption: General workflow for NMR spectral data acquisition and analysis.

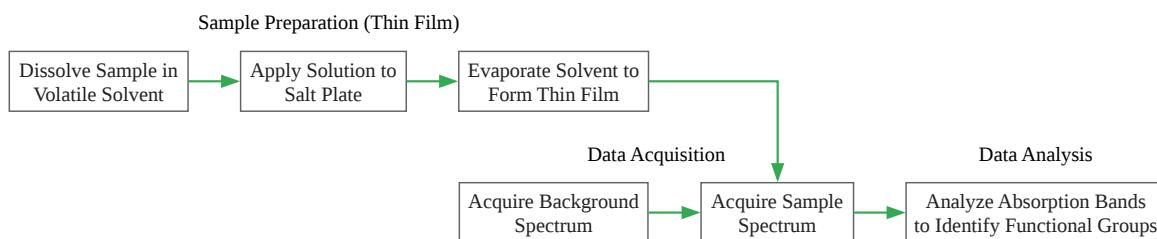
## Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Thin Film Method):

- Sample Preparation: Dissolve a small amount (a few milligrams) of **6,8-Difluoro-2-tetralone** in a few drops of a volatile solvent (e.g., methylene chloride or acetone).[\[5\]](#)[\[6\]](#)
- Film Casting: Apply a drop of the solution onto the surface of a salt plate (e.g., KBr or NaCl) and allow the solvent to evaporate, leaving a thin solid film of the compound on the plate.[\[5\]](#)[\[6\]](#)
- Data Acquisition:
  - Place the salt plate in the sample holder of an FTIR spectrometer.
  - Acquire a background spectrum of the clean, empty sample compartment.

- Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
- The typical scanning range is 4000-400  $\text{cm}^{-1}$ .



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Caption: General workflow for IR spectral data acquisition using the thin film method.

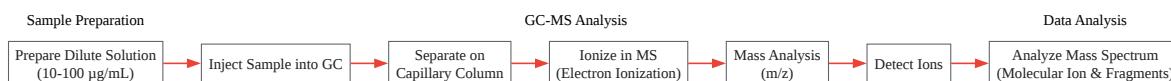
## Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Gas Chromatography-Mass Spectrometry - GC-MS):

- Sample Preparation: Prepare a dilute solution of **6,8-Difluoro-2-tetralone** (approximately 10-100  $\mu\text{g/mL}$ ) in a volatile organic solvent such as dichloromethane or ethyl acetate.<sup>[7]</sup> The sample must be free of particulate matter.
- Instrumentation: Use a GC-MS system equipped with a suitable capillary column (e.g., a non-polar DB-5 or equivalent).
- GC Separation:

- Inject a small volume (typically 1  $\mu$ L) of the sample solution into the heated GC inlet, where it is vaporized.[8]
  - The vaporized sample is carried by an inert gas (e.g., helium) through the capillary column.
  - A temperature program is used to separate the analyte from any impurities based on boiling point and column interaction.
- MS Analysis:
    - As the compound elutes from the GC column, it enters the ion source of the mass spectrometer (typically using Electron Ionization, EI, at 70 eV).
    - The resulting ions (molecular ion and fragment ions) are separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).
    - The detector records the abundance of each ion.
  - Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and interpret the fragmentation pattern to support the proposed structure.



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Caption: General workflow for GC-MS data acquisition and analysis.

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